molecular formula C16H36Cl2OSn2 B083754 Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- CAS No. 10428-19-0

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

Cat. No. B083754
CAS RN: 10428-19-0
M. Wt: 552.8 g/mol
InChI Key: MWFOVBOCPFXQMF-UHFFFAOYSA-L
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Description

Distannoxanes are organotin compounds featuring Sn-O-Sn linkages. They are important in various fields of chemistry due to their unique structural and chemical properties. The specific compound "1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane" is part of this family and has been studied for its chemical and physical properties.

Synthesis Analysis

The synthesis of distannoxane compounds typically involves the reaction of organotin halides with water or alcohols. For example, the reaction of dibutyltin dichloride with water can lead to the formation of various distannoxane species, depending on the conditions such as temperature, solvent, and reaction time.

Molecular Structure Analysis

Distannoxane molecules can adopt different structures, including dimeric forms with a "ladder-type" structure. The central feature of these compounds is the Sn2O2 core, which can be influenced by different substituents leading to variations in the molecular geometry. The tin atoms in distannoxane are usually five-coordinated, resulting in a distorted trigonal bipyramidal geometry around the tin centers.

Chemical Reactions and Properties

Distannoxanes are known for their catalytic properties, especially in polymerization reactions. They can facilitate processes such as esterification and transesterification due to their Lewis acidic nature. The reactivity of distannoxanes can be significantly affected by the nature of the substituents attached to the tin atoms.

Physical Properties Analysis

The physical properties of distannoxanes, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the introduction of bulky groups such as tetrabutyl can increase solubility in organic solvents compared to more compact tin compounds.

Chemical Properties Analysis

Chemically, distannoxanes exhibit typical properties of organotin compounds, including reactivity with nucleophiles, potential as Lewis acids, and stability under various conditions. Their chemical behavior can be tailored by modifying the organic groups attached to the tin atoms.

References (Sources)

  • Crystal structures and dimeric forms of distannoxanes: (Ng et al., 1994).
  • Ladder-type structures and reactivity: (Puff et al., 1983).
  • Catalytic applications and polymerization: (Liu et al., 2012).
  • Synthesis and characterization: (Dalil et al., 1998).
  • Properties and applications in catalysis: (Feng et al., 2012).

Scientific Research Applications

  • Catalysis and Organic Synthesis : 1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane is utilized as a catalyst in various organic synthesis reactions due to its Lewis acidity and stability. It catalyzes carbon-carbon bond-forming reactions like Mukaiyama-aldol, Michael reactions, and allylation of aldehydes. Its unique feature is its resistance to hydrolysis in open air, a common problem for organotin triflates (An et al., 2006).

  • Polymerization Initiator : This compound serves as an initiator for the ring-opening polymerization of various cyclic compounds. For instance, it has been used in the polymerization of β-D,L-butyrolactone, influencing the stereochemistry and molecular weight of the resulting polymers. The resulting polymers often exhibit high melting temperatures, contributing to their physical properties (Kricheldorf & Eggerstedt, 2003).

  • Structural Chemistry and Crystallography : Studies have delved into the crystal structures of various distannoxane derivatives, including 1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane, providing insights into their ladder-type dimeric structures and coordination chemistry. This structural knowledge is crucial for understanding their reactivity and designing new compounds with targeted properties (Puff et al., 1983).

  • Biodegradable Polymers : Distannoxane complexes have been used to catalyze the ring-opening polymerization of optically active butyrolactones, leading to biodegradable polymers. These polymers have applications in medical and environmental fields due to their biocompatibility and degradability (Hori et al., 1995).

  • Esterification Catalysis : The compound has shown excellent catalytic activity in esterification reactions due to its unique structural features. The study of various catalysts, proportions of acid and alcohol, and dosages have provided insights into optimizing this reaction for industrial applications (Zhi, 2002).

  • Antitumor Activities : Some derivatives and complexes of 1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane have been explored for their in vitro antitumor activity against various human tumor cell lines. The molecular structure, including the coordination of tin atoms and substituents, plays a crucial role in determining the biological activity of these compounds (Ng et al., 2000).

Safety And Hazards

This compound is classified as a skin corrosive, Category 1B . It has a hazard declaration of H314 and a signal word of DANGER . The risk statement is R34, which means it causes burns . Safety statements include S26, S27, S28, S36/37/39, and S45 . When heated to decomposition, it emits toxic fumes of Cl− .

properties

IUPAC Name

dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOVBOCPFXQMF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl2OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065074
Record name Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
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Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

CAS RN

10428-19-0
Record name 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane
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Record name Tetrabutyl dichlorostannoxane
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Record name Bis(dibutylchlorotin)oxide
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Record name Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
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Record name Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
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Record name 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane
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Record name TETRABUTYL DICHLOROSTANNOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Daginnus - Report number EUR, 2010 - publications.jrc.ec.europa.eu
In the European Union, the registrants of chemical substances under the REACH legislation are explicitly encouraged, and even required, to use non-testing methods as a means of …
Number of citations: 6 publications.jrc.ec.europa.eu

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